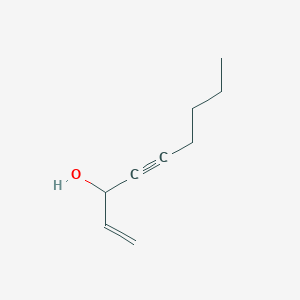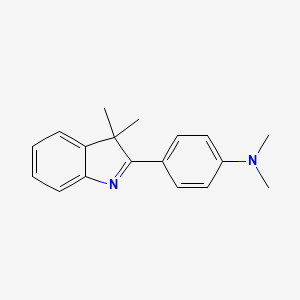![molecular formula C11H8F2N2O B15218806 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde CAS No. 914223-80-6](/img/structure/B15218806.png)
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining an imidazole ring with a difluorophenyl group
Preparation Methods
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde typically involves several steps. One common method includes the reaction of 2,6-difluorobenzyl chloride with imidazole under basic conditions to form the intermediate 1-[(2,6-difluorophenyl)methyl]-1H-imidazole. This intermediate is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Chemical Reactions Analysis
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but contains a triazole ring instead of an imidazole ring.
2,6-Difluoroaniline: This compound features the same difluorophenyl group but lacks the imidazole ring and aldehyde group .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
914223-80-6 |
|---|---|
Molecular Formula |
C11H8F2N2O |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,6-7H,5H2 |
InChI Key |
KYJGSUDPPQJWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=C2C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
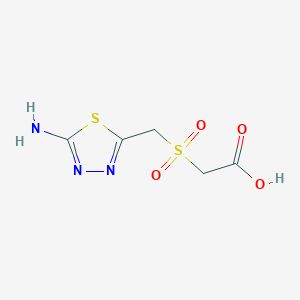
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
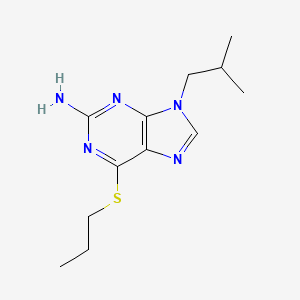
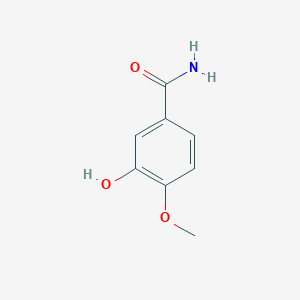
![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
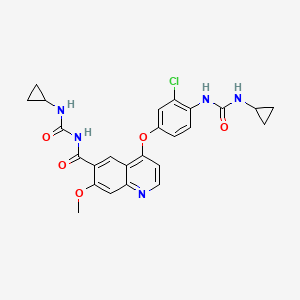
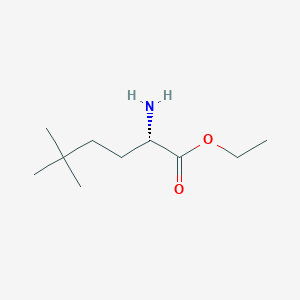
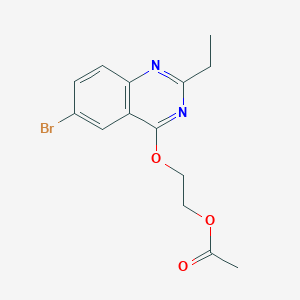
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
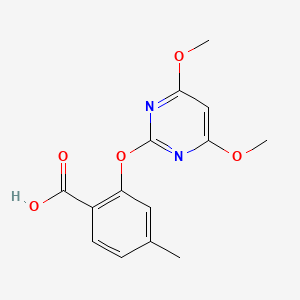
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
